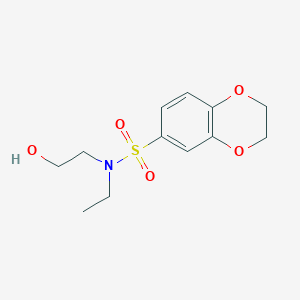

N-ethyl-N-(2-hydroxyethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-ethyl-N-(2-hydroxyethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide, also known as AH-7921, is a synthetic opioid analgesic drug. It was first synthesized in the 1970s by a team of researchers at Allen and Hanburys, a pharmaceutical company based in the United Kingdom. AH-7921 has been found to be a potent analgesic, with a similar mechanism of action to other opioid drugs such as morphine and fentanyl. In recent years, there has been a growing interest in the scientific research application of AH-7921, particularly in the fields of pharmacology and neuroscience.

Mechanism of Action

The mechanism of action of N-ethyl-N-(2-hydroxyethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is similar to other opioid drugs, and involves the activation of the mu-opioid receptor. This leads to the inhibition of the release of neurotransmitters such as substance P, which are involved in the transmission of pain signals. N-ethyl-N-(2-hydroxyethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide also activates the reward pathway in the brain, which is responsible for the feelings of pleasure and euphoria associated with opioid use.

Biochemical and Physiological Effects:

N-ethyl-N-(2-hydroxyethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has a number of biochemical and physiological effects, including analgesia, sedation, respiratory depression, and pupillary constriction. It has also been found to produce a number of side effects, including nausea, vomiting, and constipation. These effects are similar to those produced by other opioid drugs, and are thought to be mediated by the activation of the mu-opioid receptor.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-ethyl-N-(2-hydroxyethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide in lab experiments is its potency and selectivity for the mu-opioid receptor. This makes it a useful tool for studying the role of this receptor in pain and reward pathways in the brain. However, one of the main limitations of N-ethyl-N-(2-hydroxyethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is its potential for abuse and addiction. It is important to use caution when handling and administering this drug in lab settings, and to follow appropriate safety protocols to minimize the risk of harm.

Future Directions

There are a number of future directions for research on N-ethyl-N-(2-hydroxyethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide, including the development of new analogs with improved potency and selectivity for the mu-opioid receptor. There is also a need for further studies on the long-term effects of N-ethyl-N-(2-hydroxyethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide use, particularly with regard to its potential for abuse and addiction. Finally, there is a need for more research on the mechanisms of action of N-ethyl-N-(2-hydroxyethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide, and how it interacts with other neurotransmitter systems in the brain.

Synthesis Methods

The synthesis of N-ethyl-N-(2-hydroxyethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves several steps, starting with the reaction of 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N-ethyl-N-(2-hydroxyethyl)amine to form the corresponding amide. Finally, the amide is sulfonated with sulfur trioxide to give N-ethyl-N-(2-hydroxyethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide in its final form.

Scientific Research Applications

N-ethyl-N-(2-hydroxyethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has been used extensively in scientific research, particularly in the fields of pharmacology and neuroscience. It has been found to be a selective agonist of the mu-opioid receptor, which is the primary target of opioid drugs such as morphine and fentanyl. N-ethyl-N-(2-hydroxyethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has also been found to have a similar potency to morphine in animal models of pain, and has been shown to produce analgesia in a dose-dependent manner.

properties

IUPAC Name |

N-ethyl-N-(2-hydroxyethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO5S/c1-2-13(5-6-14)19(15,16)10-3-4-11-12(9-10)18-8-7-17-11/h3-4,9,14H,2,5-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYAVVNDGDFNXMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCO)S(=O)(=O)C1=CC2=C(C=C1)OCCO2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2,4-Dioxo-1,3-diazaspiro[4.4]nonan-3-yl)methyl]benzonitrile](/img/structure/B7498798.png)

![2-[(2-Chlorophenyl)methyl-cyclopentylamino]acetic acid](/img/structure/B7498801.png)

![4-[(4-chlorophenyl)sulfamoyl]-N-(3-sulfamoylphenyl)benzamide](/img/structure/B7498830.png)

![N-[[2-[(4-phenylpiperazin-1-yl)methyl]phenyl]methyl]cyclopropanecarboxamide](/img/structure/B7498832.png)

![2-(oxolan-2-ylmethylamino)-N-[4-[4-[[2-(oxolan-2-ylmethylamino)acetyl]amino]phenoxy]phenyl]acetamide](/img/structure/B7498849.png)

![1-[4-(4-chlorophenyl)-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl]-2-(cyclopropylamino)ethanone](/img/structure/B7498870.png)

![3-[(3,4-Dimethylphenyl)sulfonyl-ethylamino]propanoic acid](/img/structure/B7498877.png)

![2-chloro-N-[3-(2-methoxyethoxy)phenyl]acetamide](/img/structure/B7498881.png)

![2-[Benzyl(cyclohexyl)amino]acetic acid](/img/structure/B7498882.png)

![2-chloro-N-[4-(2-methoxyethoxy)phenyl]acetamide](/img/structure/B7498890.png)

![2-[(4-chlorophenyl)sulfonylamino]-N-(3-cyanophenyl)benzamide](/img/structure/B7498898.png)